molecular formula C17H25N3O2S2 B5636723 (1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5636723
M. Wt: 367.5 g/mol
InChI Key: KPUCHMBUHAMPKB-GXTWGEPZSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonanone compounds involves cyclization reactions and the use of specific reagents to introduce desired functional groups. Notably, the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones, followed by cyclization with ethylbromoacetate in sodium acetate-acetic acid buffer, produces novel compounds with significant antibacterial and antifungal activities (Ramachandran, Rani, & Kabilan, 2009). This method's relevance to the synthesis of the target compound lies in the cyclization strategies and the use of thiosemicarbazones.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by spectral analysis, including infrared, 1H NMR, and 13C NMR studies. For instance, derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene hydrazinyl benzo[d]thiazoles were analyzed to confirm their structure, showcasing the importance of spectral studies in understanding the molecular architecture of these compounds (Sundararajan, Rajaraman, Bharanidharan, & Krishnasamy, 2015).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs could include various cyclization reactions, aminomethylation, and interactions with different reagents to form new functional groups. The study of the Mannich reaction in synthesizing N,S-containing heterocycles, leading to 3,7-diazabicyclo[3.3.1]nonane derivatives, highlights the chemical reactivity and potential transformations of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).

Physical Properties Analysis

The physical properties of similar molecules, such as solubility, melting point, and crystallinity, can be deduced from their synthesis and structural analysis. For example, the crystal structure analysis of related compounds provides insights into their conformation, stability, and interactions within the crystal lattice, informing on the physical properties critical for their application and handling (Bailey, Berlin, & Holt, 1984).

properties

IUPAC Name

(1S,5R)-3-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-3-7-20-14-6-5-12(16(20)22)9-19(10-14)15(21)8-13-11-24-17(18-13)23-4-2/h11-12,14H,3-10H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCHMBUHAMPKB-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CSC(=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CSC(=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

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